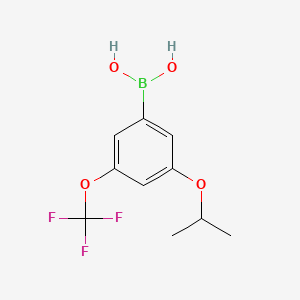
3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C10H12BF3O4. . This compound is characterized by the presence of an isopropoxy group and a trifluoromethoxy group attached to a phenyl ring, along with a boronic acid functional group.
Mechanism of Action
Target of Action
It is commonly used in the synthesis of biologically active compounds, including multisubstituted purines for use as p2x7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Mode of Action
Boronic acids, including this compound, are known to be involved in suzuki–miyaura coupling reactions . In these reactions, the boronic acid undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .
Biochemical Pathways
As a boronic acid, it is likely involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Its use in the synthesis of biologically active compounds suggests that it may contribute to the therapeutic effects of these compounds .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid are not well-studied. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group found in many biomolecules
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isopropoxy-5-(trifluoromethoxy)phenylboronic ester with a suitable boron source under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the isopropoxy and trifluoromethoxy groups, making it less versatile in certain applications.
3-Methoxy-5-(trifluoromethoxy)phenylboronic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Isopropoxy-5-methoxyphenylboronic acid: Similar structure but without the trifluoromethoxy group.
Uniqueness
3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid is unique due to the combination of its isopropoxy and trifluoromethoxy groups, which enhance its reactivity and specificity in various reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSBEBVLVCKJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681640 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-01-6 |
Source


|
| Record name | {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)
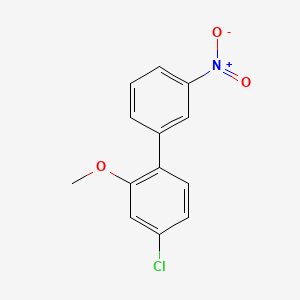
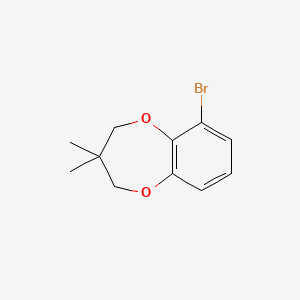

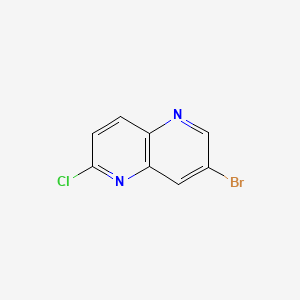

![(2R,4ar,7aS)-tert-butyl 2-(aminomethyl)hexahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B580805.png)
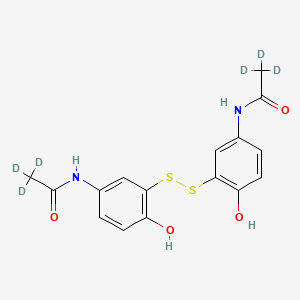
![[(3R)-3-Methyloxolan-3-yl]methanol](/img/structure/B580808.png)
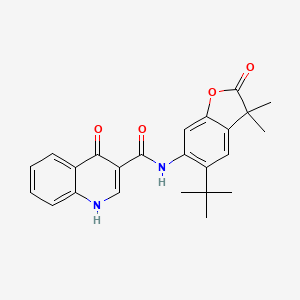
![(S)-methyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B580810.png)

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)
